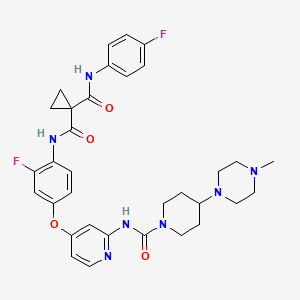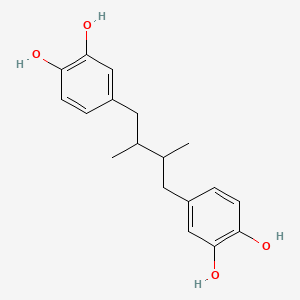
su4984
Overview
Description
- SU4984 is a protein tyrosine kinase inhibitor . It specifically targets fibroblast growth factor receptor 1 (FGFR1) with an IC50 value of 10-20 μM.
- Additionally, this compound inhibits platelet-derived growth factor receptor (PDGFR) and insulin receptor activity.
- Its chemical structure is shown below: !this compound Chemical Structure
Scientific Research Applications
- SU4984 finds applications in cancer research due to its FGFR1 inhibition.
- It may also have implications in other fields such as cell signaling studies and drug development.
Mechanism of Action
Target of Action
SU4984 primarily targets the Fibroblast Growth Factor Receptor 1 (FGFR1) . FGFR1 is a protein tyrosine kinase that plays a crucial role in cell differentiation, growth, and angiogenesis . In addition to FGFR1, this compound also inhibits the Platelet-Derived Growth Factor Receptor (PDGFR) and the Insulin Receptor .
Mode of Action
This compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase domain of its targets . By binding to these receptors, this compound inhibits their tyrosine kinase activity, thereby preventing the phosphorylation and activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFR1 by this compound affects several downstream signaling pathways, including the MAPK, PI3K/AKT, and PLCγ pathways . These pathways are involved in cell proliferation, survival, and migration. By inhibiting FGFR1, this compound can disrupt these pathways, potentially leading to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
It is known that the compound is cell-permeable, allowing it to enter cells and exert its effects . The compound’s solubility in DMSO (50 mg/mL) suggests it may have good bioavailability .
Result of Action
In vitro studies have shown that this compound can inhibit the autophosphorylation of FGFR1 induced by aFGF in NIH 3T3 cells . It also substantially reduces tyrosine phosphorylation of the wild-type receptor and reduces 50% phosphorylation of constitutive C2 KIT . Furthermore, this compound has been shown to kill C2 and P815 cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules in the environment, such as other drugs or proteins, can potentially interact with this compound and alter its effects .
Biochemical Analysis
Biochemical Properties
SU4984 is known to inhibit the fibroblast growth factor receptor 1 (FGFR1) with an IC50 of 10-20 μM . It also inhibits platelet-derived growth factor receptor, and insulin receptor . The nature of these interactions is competitive and reversible .
Cellular Effects
The effects of this compound on cells are primarily due to its inhibition of FGFR1. By inhibiting this receptor, this compound can influence cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the presence of other signaling molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFR1, thereby inhibiting its kinase activity . This can lead to changes in gene expression and cellular functions.
Metabolic Pathways
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for SU4984 are not readily available in the literature.
- it is essential to note that this compound is primarily used as a research tool rather than a commercially available compound.
Chemical Reactions Analysis
- SU4984 likely undergoes various reactions typical for protein tyrosine kinase inhibitors.
- Common reactions include phosphorylation, dephosphorylation, and binding to receptor tyrosine kinases.
- Reagents and conditions would depend on the specific research context.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, SU4984’s uniqueness lies in its FGFR1 specificity and dual inhibition of PDGFR and insulin receptor.
Properties
IUPAC Name |
4-[4-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-14-22-9-11-23(12-10-22)16-7-5-15(6-8-16)13-18-17-3-1-2-4-19(17)21-20(18)25/h1-8,13-14H,9-12H2,(H,21,25)/b18-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFJBJDODKHWED-AQTBWJFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C=O)C2=CC=C(C=C2)/C=C\3/C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes SU4984 effective against certain types of cancer cells?
A1: this compound demonstrates promising activity against cancer cells driven by specific mutations in tyrosine kinases. For instance, it effectively inhibits the activity of KIT, a receptor tyrosine kinase, particularly when mutated forms are present, such as those found in mastocytosis. [] These mutations often lead to constitutive activation of KIT, promoting uncontrolled cell growth and survival. By inhibiting mutant KIT, this compound can suppress the proliferation of neoplastic mast cells and even induce cell death. []
Q2: Beyond its anti-cancer potential, what other therapeutic areas has this compound been investigated for?
A3: Research suggests a potential role for this compound in addressing cytokine-induced islet cell death, a critical factor in Type 1 diabetes. [] Studies have shown that this compound can protect islet cells from the toxic effects of cytokines, potentially by inhibiting the tyrosine kinase FRK/RAK. [] This finding highlights the potential of targeting specific tyrosine kinases like FRK/RAK in developing new therapies for Type 1 diabetes.
Q3: How do researchers study the interactions between this compound and its target proteins at a molecular level?
A4: Crystallography plays a crucial role in understanding the precise binding mode of this compound with its targets. For example, the crystal structure of this compound complexed with the tyrosine kinase domain of fibroblast growth factor receptor 1 (FGFR1) provides valuable insights into the structural basis of inhibition. [] This detailed structural information is essential for designing next-generation inhibitors with improved potency and selectivity against specific tyrosine kinases.
Q4: What are the limitations of using this compound as a therapeutic agent?
A5: Despite its potential, this compound faces limitations, including the development of resistance. For example, the MEN2 mutation in RET, frequently found in medullary thyroid cancer, diminishes this compound's efficacy. [] Additionally, its broad inhibitory profile against various tyrosine kinases could lead to off-target effects and impact its safety profile. Further research is crucial to address these limitations, optimize its efficacy, and minimize potential side effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















